molecular formula C10H7BrFNO B7895327 MFCD18911019

MFCD18911019

Cat. No.: B7895327
M. Wt: 256.07 g/mol
InChI Key: YVOZOTYSQJPEMQ-UHFFFAOYSA-N
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Description

MFCD18911019 is an organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic aromatic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a bromomethyl group at the 5-position and a 2-fluorophenyl group at the 3-position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18911019 can be achieved through several synthetic routes. One common method involves the bromination of 5-methyl-3-(2-fluorophenyl)-1,2-oxazole. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

MFCD18911019 undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted oxazoles with various functional groups.

    Oxidation: Formation of oxazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced heterocyclic compounds.

Scientific Research Applications

MFCD18911019 has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of MFCD18911019 depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromomethyl and fluorophenyl groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-3-(2-fluorophenyl)-1,2-oxazole
  • 5-(Iodomethyl)-3-(2-fluorophenyl)-1,2-oxazole
  • 5-(Bromomethyl)-3-(4-fluorophenyl)-1,2-oxazole

Uniqueness

MFCD18911019 is unique due to the specific combination of the bromomethyl and 2-fluorophenyl groups. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs. The presence of the bromomethyl group makes it a versatile intermediate for further functionalization, while the 2-fluorophenyl group can enhance its stability and binding properties.

Properties

IUPAC Name

5-(bromomethyl)-3-(2-fluorophenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO/c11-6-7-5-10(13-14-7)8-3-1-2-4-9(8)12/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOZOTYSQJPEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)CBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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